molecular formula C6H14N2O B3370786 (2,2-Dimethylpropyl)urea CAS No. 53286-11-6

(2,2-Dimethylpropyl)urea

Cat. No. B3370786
M. Wt: 130.19 g/mol
InChI Key: XTNMUWVPABAFRL-UHFFFAOYSA-N
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Patent
US07253176B1

Procedure details

N-neopentylurea (13.0 g, 0.1 mol) and ethyl cyanoacetate (10 ml) were heated in 4N NaOEt (100 ml) for 4 hours under reflux. The reaction mixture was evaporated to dryness, the residue treated with water (100 ml) and then acidified with AcOH to pH 4–5 to form a colorless precipitate. Yield: 11.2 g (59%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][C:7]([NH2:9])=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:10]([CH2:12][C:13](OCC)=[O:14])#[N:11]>CC[O-].[Na+]>[NH2:11][C:10]1[N:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[C:7](=[O:8])[NH:9][C:13](=[O:14])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C(C)(C)C)NC(=O)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CC[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue treated with water (100 ml)
CUSTOM
Type
CUSTOM
Details
to form a colorless precipitate

Outcomes

Product
Name
Type
Smiles
NC1=CC(NC(N1CC(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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